molecular formula C17H14FN3O2 B2595006 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide CAS No. 891117-32-1

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide

Cat. No. B2595006
CAS RN: 891117-32-1
M. Wt: 311.316
InChI Key: JZHPHMPARIHGIX-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide, also known as DMFO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMFO belongs to the class of oxadiazole derivatives that have been extensively studied for their diverse biological activities.

Scientific Research Applications

Antimicrobial Activity

The growing antimicrobial resistance among Gram-positive pathogens poses a significant global healthcare challenge. Researchers have explored novel compounds to combat multidrug-resistant bacteria. In this context, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has shown promise as an antimicrobial candidate. Notable findings include:

Structural Studies and Cyclizations

Beyond antimicrobial applications, researchers have investigated the structural aspects of this compound. For instance:

Theoretical Studies and Characterization

Additionally, theoretical studies have contributed to our understanding of this compound:

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-10-6-7-11(2)14(8-10)16-20-21-17(23-16)19-15(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHPHMPARIHGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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